Methyl 4-hydroxy-6-methylquinoline-2-carboxylate

Description

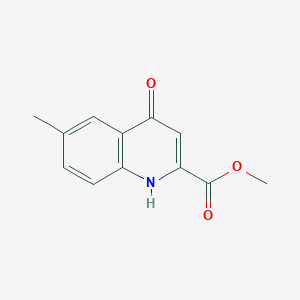

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate (CAS: 950265-42-6) is a quinoline derivative with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . The compound features a hydroxyl group at position 4, a methyl group at position 6, and a methyl ester at position 2 of the quinoline core (Figure 1). It is stored under dry conditions at room temperature and exhibits moderate hazards: H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Precautionary measures include avoiding ingestion, skin contact, and eye exposure .

Its structural analogs, however, show diverse applications, including antimicrobial, P-glycoprotein (P-gp) inhibition, and enzyme modulation .

Properties

IUPAC Name |

methyl 6-methyl-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-3-4-9-8(5-7)11(14)6-10(13-9)12(15)16-2/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDGZDDDGVIAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625643 | |

| Record name | Methyl 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950265-42-6 | |

| Record name | Methyl 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-6-methylquinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the use of molecular iodine as a catalyst in ethanol, which facilitates the cyclization process to form the quinoline ring . Other methods may involve the use of microwave irradiation, clay catalysts, or solvent-free conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs green and sustainable chemistry practices. This includes the use of recyclable catalysts, one-pot reactions, and environmentally benign solvents. These methods not only improve the yield but also reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cytochromes P450, leading to the formation of potentially bioactive metabolites .

Comparison with Similar Compounds

Structural and Functional Differences

The quinoline scaffold is highly versatile, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Crystallography: Pyrroloquinoline derivatives (e.g., ) form C–H⋯π and C–H⋯O interactions, influencing crystal packing and solubility .

- Stability: The target compound’s storage conditions (room temperature, dry) suggest stability comparable to analogs like Methyl 4-hydroxyquinoline-2-carboxylate .

Biological Activity

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate (MHMQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biochemical properties, mechanisms of action, and various studies that highlight the compound's biological relevance.

MHMQ has the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.2 g/mol. The compound features a quinoline core with hydroxyl and carboxylate functional groups that contribute to its solubility and reactivity. Its structural uniqueness compared to similar compounds enhances its biological properties.

Enzyme Interactions

MHMQ interacts with various enzymes, notably cytochrome P450 enzymes, which are pivotal in drug metabolism. The compound can either inhibit or activate these enzymes, influencing metabolic pathways significantly .

Cellular Effects

The compound has been shown to modulate critical cell signaling pathways, especially the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. It also affects gene expression related to oxidative stress responses, indicating potential protective roles against cellular damage.

MHMQ exerts its biological effects through several mechanisms:

- Enzyme Inhibition : By binding to active sites of specific enzymes, MHMQ can inhibit their activity. This inhibition can lead to altered metabolic processes within cells.

- Gene Regulation : The compound interacts with transcription factors, modulating gene expression and influencing cellular responses to stressors.

- Reactive Oxygen Species Production : Its metabolism can generate reactive oxygen species (ROS), impacting cellular redox balance and potentially leading to oxidative stress at high concentrations .

Antimicrobial Properties

MHMQ exhibits promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Research indicates that MHMQ has anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The compound's interaction with cellular pathways involved in cell survival and death has been a focal point in cancer research .

Dosage Effects in Animal Models

In animal studies, MHMQ's effects vary significantly with dosage:

- Low Doses : Minimal physiological effects observed.

- High Doses : Significant changes in liver function and increased oxidative stress noted, indicating a threshold effect where higher concentrations lead to adverse outcomes .

Study on Hepatitis B Virus Inhibition

A notable study highlighted MHMQ's potential as an inhibitor of Hepatitis B virus (HBV) replication. Experimental results showed substantial inhibition at concentrations around 10 µM, marking it as a candidate for further antiviral research .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-methylquinoline | Lacks carboxylate group | Moderate antimicrobial properties |

| 2-Hydroxy-4-methylquinoline | Hydroxyl group at a different position | Limited anticancer activity |

| This compound | Unique substitution pattern enhancing reactivity | Stronger antimicrobial and anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.